[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
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Overview
Description
(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and other organs. (+)-Echimidine N-Oxide is of particular interest due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids like peracetic acid or perbenzoic acid, or other oxidizing agents like urea-hydrogen peroxide complex . The reaction is usually carried out in an organic solvent such as methanol or acetonitrile under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (+)-Echimidine N-Oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient and environmentally friendly method for the production of N-oxides .
Chemical Reactions Analysis
Types of Reactions
(+)-Echimidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of (+)-Echimidine N-Oxide can revert it back to the parent alkaloid, (+)-Echimidine.
Substitution: N-Oxides can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid, perbenzoic acid), urea-hydrogen peroxide complex.
Reduction: Lithium aluminium hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: More oxidized derivatives of (+)-Echimidine N-Oxide.
Reduction: (+)-Echimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-Echimidine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloid N-oxides and their derivatives.
Biology: Investigated for its potential toxic effects on liver cells and other biological systems.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other complex organic molecules and as a precursor for the production of other pyrrolizidine alkaloid derivatives .
Mechanism of Action
The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with cellular components, leading to various biological effects. As an N-oxide, it can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This can lead to the formation of reactive intermediates that can interact with cellular macromolecules, causing toxic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound for studying N-oxide reactivity.
N-Methylmorpholine N-Oxide: An oxidant used in organic synthesis.
Lauryldimethylamine Oxide: A surfactant used in consumer products .
Uniqueness
(+)-Echimidine N-Oxide is unique due to its complex structure and the presence of the pyrrolizidine alkaloid framework. This gives it distinct biological activities and reactivity compared to simpler N-oxides like pyridine N-oxide and N-methylmorpholine N-oxide. Its potential toxic effects and therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
Molecular Formula |
C20H31NO8 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3 |
InChI Key |
KDJGEXAPDZNXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Origin of Product |
United States |
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